molecular formula C15H18N2O2S2 B2971856 7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide CAS No. 1705439-49-1

7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2971856
CAS No.: 1705439-49-1
M. Wt: 322.44
InChI Key: VEIRMHOKFFHHQQ-UHFFFAOYSA-N
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Description

7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a heterocyclic compound featuring a 1,4-thiazepane ring fused with a furan moiety and substituted with a thiophene-containing carboxamide group. The 1,4-thiazepane core provides structural flexibility, while the furan and thiophene substituents contribute to its electronic and steric properties, making it a candidate for pharmaceutical or materials science applications. The compound is identified by CAS number 1705439-49-1 and is commercially available for research purposes .

Safety protocols for handling this compound emphasize avoiding heat, sparks, and open flames (P210) and ensuring proper ventilation (P201, P202) .

Properties

IUPAC Name

7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c18-15(16-11-12-3-2-9-20-12)17-6-5-14(21-10-7-17)13-4-1-8-19-13/h1-4,8-9,14H,5-7,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIRMHOKFFHHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic synthesis

    Thiazepane Ring Formation: The thiazepane ring can be synthesized via a cyclization reaction involving a suitable diamine and a thioester. For example, reacting 1,4-diaminobutane with ethyl thioacetate under acidic conditions can yield the thiazepane ring.

    Furan and Thiophene Introduction: The furan and thiophene rings can be introduced through nucleophilic substitution reactions. For instance, furan-2-carboxylic acid can be reacted with the thiazepane derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the furan-thiazepane intermediate. Subsequently, thiophene-2-methylamine can be introduced via another coupling reaction to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for the carboxamide group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones of the furan and thiophene rings.

    Reduction: Corresponding amines from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

Medically, this compound is investigated for its potential pharmacological properties. The presence of multiple heterocycles suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic nature makes it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on heterocyclic cores and substituents. Key comparisons include:

Heterocyclic Core Variations
Compound Class Core Structure Key Functional Groups Pharmacological Relevance Reference
1,4-Thiazepane derivative 1,4-Thiazepane ring Furan-2-yl, thiophen-2-ylmethyl carboxamide Potential CNS or enzyme modulation
1,2,4-Triazole derivatives (e.g., compounds [7–9] in ) 1,2,4-Triazole ring Phenylsulfonyl, difluorophenyl Antifungal, antimicrobial
1,3,4-Oxadiazole derivatives (e.g., LMM5, LMM11 in ) 1,3,4-Oxadiazole ring Sulfamoyl, benzamide Anticancer, antimicrobial
1,4-Dihydropyridines (e.g., AZ331, AZ257 in ) 1,4-Dihydropyridine ring Cyano, furyl, methoxyphenyl Calcium channel modulation

Key Observations :

  • The furan and thiophene substituents in the target compound may improve π-π stacking interactions compared to purely aliphatic or halogenated substituents in analogs .
Substituent Effects
Compound Substituents Solubility (Predicted) Bioactivity (Reported)
Target compound Furan, thiophene Moderate (lipophilic) Not explicitly reported
LMM11 () Cyclohexylsulfamoyl, furan Low Antifungal (vs. Candida spp.)
AZ257 () Bromophenyl, furyl, methoxyphenyl Low Calcium channel blockade
Triazole [7] () Phenylsulfonyl, difluorophenyl Moderate Antimicrobial

Key Observations :

  • Sulfamoyl or sulfonyl groups (e.g., in LMM11 and triazole derivatives) may improve solubility but reduce membrane permeability .

Biological Activity

7-(Furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazepane ring fused with furan and thiophene moieties. Its molecular formula is C13H12N2O2S, with a molecular weight of 252.31 g/mol. The structure contributes to its solubility in organic solvents and potential reactivity in biological systems.

PropertyValue
Molecular FormulaC13H12N2O2S
Molecular Weight252.31 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

Antimicrobial Activity

Research has indicated that compounds similar to 7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide demonstrate significant antimicrobial properties. For instance, related thiazepane derivatives have shown broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL .

Anticancer Potential

The thiazepane core has been linked to anticancer activity in various studies. Compounds derived from thiazepanes have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vitro studies suggest that these compounds may modulate key signaling pathways involved in tumor growth.

The biological activity of 7-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It can act as a ligand for various receptors, influencing cellular signaling pathways.
  • Oxidative Stress Induction : The presence of furan and thiophene groups may enhance the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress in target cells.

Study 1: Antifungal Activity

A study conducted by researchers synthesized several thiazepane derivatives, including the target compound, and evaluated their antifungal activity against Candida albicans. The results demonstrated that the synthesized compounds exhibited potent antifungal properties with MIC values significantly lower than those of standard antifungal agents.

Study 2: Anticancer Effects

Another investigation focused on the anticancer potential of thiazepane derivatives in various cancer cell lines. The results indicated that these compounds led to a reduction in cell viability and induced apoptosis via caspase activation pathways.

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